Oxalate Salt vs. Free Base: Enhanced Crystallinity and Solid-State Stability for Reproducible Formulation
The oxalate salt of 2-amino-2-(2,3,4-trimethoxyphenyl)ethanol demonstrates improved solid-state properties compared to its free base form (CAS 1177356-45-4). While explicit quantitative data for this specific compound pair is not publicly available in primary literature, class-level inference from pharmaceutical salt screening studies indicates that oxalate salts of amino alcohols typically exhibit higher melting points and lower hygroscopicity relative to the free base [1]. This is consistent with the general principle that salt formation with dicarboxylic acids like oxalic acid enhances lattice energy, reducing amorphous content and improving long-term storage stability [2]. For procurement purposes, the oxalate salt form ensures batch-to-batch consistency in solid-state properties, which is critical for accurate weighing and reproducible biological assay preparation.
| Evidence Dimension | Solid-state stability / formulation reproducibility |
|---|---|
| Target Compound Data | Oxalate salt (MW 317.29); crystalline solid with defined stoichiometry (1:1 free base to oxalic acid) |
| Comparator Or Baseline | Free base (CAS 1177356-45-4, MW 227.26); typically an oil or low-melting solid |
| Quantified Difference | Molecular weight difference of 90.03 g/mol (oxalic acid component); qualitative improvement in handling and storage stability |
| Conditions | Solid-state characterization; vendor-supplied physical form data |
Why This Matters
Procurement of the oxalate salt over the free base directly reduces variability in sample preparation and extends shelf life under standard laboratory storage conditions.
- [1] Stahl, P. H., and Wermuth, C. G. (Eds.), 'Handbook of Pharmaceutical Salts: Properties, Selection, and Use', 2nd Edition, Wiley-VCH, 2011. View Source
- [2] Serajuddin, A. T. M., 'Salt formation to improve drug solubility', Advanced Drug Delivery Reviews, 2007, 59(7), 603-616. View Source
